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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

Brigatinib, a next-generation tyrosine kinase inhibitor (TKI), has demonstrated significant
efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung
cancer (NSCLC). This guide provides a comprehensive comparison of Brigatinib with other ALK
inhibitors, supported by experimental data from pivotal clinical trials and preclinical studies, to
inform researchers, scientists, and drug development professionals.

Clinical Efficacy: Head-to-Head and Comparative
Data

Brigatinib has been extensively evaluated in clinical trials, most notably in the ALTA-1L study,
which compared its efficacy and safety against the first-generation ALK inhibitor, crizotinib, in
the first-line setting. Furthermore, indirect comparisons and real-world data provide insights into
its performance relative to other second and third-generation ALK inhibitors like alectinib and
lorlatinib.

Table 1: Efficacy of Brigatinib vs. Crizotinib in the ALTA-
1L Trial (First-Line Treatment)
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Endpoint Brigatinib

Crizotinib

Hazard Ratio
(95% CI)

p-value

Progression-Free
Survival (PFS) 24.0 months
by BIRC

11.0 months

0.49 (0.35-0.68)

<0.0001

Investigator-
Assessed PFS

29.4 months

9.2 months

0.43 (0.31-0.61)

<0.0001

Objective
Response Rate 74%
(ORR)

62%

Intracranial ORR
in patients with

) 78%
measurable brain

metastases

26%

Overall Survival
(OS) at 4 years

66%

60%

0.81 (0.53-1.22)

Not Significant

BIRC: Blinded Independent Review Committee. Data from the final analysis of the ALTA-1L

trial. [1][2][3][4][5]

Table 2: Indirect and Real-World Comparison of
Brigatinib with other ALK Inhibitors
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Comparison

Study Type

Key Findings

Brigatinib vs. Alectinib (First-
Line)

Indirect Treatment Comparison
& Real-World Data

No statistically significant
difference in Progression-Free
Survival (PFS) was observed
between brigatinib and
alectinib.[6][7][8][9][10] Both
drugs demonstrated

comparable efficacy.[6][7]

Brigatinib vs. Alectinib (Post-
Crizotinib)

Phase 3 ALTA-3 Trial

Brigatinib was not superior to
alectinib for PFS in patients
who had progressed on
crizotinib. Median PFS was
19.3 months for brigatinib and
19.2 months for alectinib.[11]
[12]

Brigatinib vs. Lorlatinib (First-

Line)

Network Meta-Analysis

Lorlatinib showed a higher
probability of achieving the
longest PFS compared to
brigatinib and alectinib.[13][14]
[15][16]

Preclinical In-Vitro Activity

Brigatinib has demonstrated potent activity against native ALK and a wide range of resistance

mutations that can emerge during treatment with other ALK inhibitors.

Table 3: In-Vitro Inhibitory Activity (IC50) of Brigatinib
and Comparators against ALK Mutations
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ALK
. Brigatinib IC50 Crizotinib IC50 Ceritinib IC50 Alectinib IC50

Status/Mutatio

(nmol/L) (nmol/L) (nmoliL) (nmol/L)
n
Native EML4-

10 >120 23 16
ALK
L1196M

26 125 20 28
(Gatekeeper)
G1202R

) 196 >1000 >1000 >1000

(Recalcitrant)
G1269A 14 126 21 18

Data from cellular assays using Ba/F3 cells expressing EML4-ALK or its mutant variants.[17]

[18] Brigatinib was the only TKI tested that maintained substantial activity against the highly

resistant G1202R mutation.[17]

Experimental Protocols
ALTA-1L Clinical Trial Methodology

The ALTA-1L trial (NCT02737501) was a phase 3, randomized, open-label, multicenter study.

[11[41[5]

o Patient Population: Adult patients with ALK-positive, locally advanced or metastatic NSCLC

who had not previously received an ALK inhibitor.[1][4]

o Randomization: Patients were randomized 1:1 to receive either brigatinib or crizotinib.[1][4]

e Dosing:

o Brigatinib: 180 mg once daily with a 7-day lead-in at 90 mg once daily.[1]

o Crizotinib: 250 mg twice daily.[1]

o Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent

review committee (BIRC).[1][4]
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e Secondary Endpoints: Overall survival (OS), objective response rate (ORR), intracranial
ORR, and safety.[1][3]

In-Vitro IC50 Determination for ALK Mutations

The inhibitory activity of brigatinib and other ALK inhibitors was assessed using cellular assays.

e Cell Lines: Ba/F3 cells, a murine pro-B cell line, were engineered to express either the native
EML4-ALK fusion protein or various clinically observed ALK resistance mutations.[17][18]

» Methodology: The viability of these cells is dependent on ALK kinase activity. Cells were
treated with escalating concentrations of the respective ALK inhibitors.

» Data Analysis: Cell viability was measured after a set incubation period, and the IC50 value
(the concentration of the drug that inhibits cell growth by 50%) was calculated for each drug
against each ALK variant.[17][18]

Visualizing Mechanisms and Workflows
Brigatinib's Mechanism of Action and Downstream
Signaling

Brigatinib is a potent tyrosine kinase inhibitor that targets the ATP-binding site of the ALK
protein.[19] This inhibition blocks the autophosphorylation of ALK and subsequently disrupts
downstream signaling pathways crucial for cancer cell proliferation and survival, including the
STAT3, AKT, and ERK1/2 pathways.[20][21]
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Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for ALTA-1L Trial

The ALTA-1L trial followed a structured workflow from patient screening to data analysis to
compare the efficacy of brigatinib and crizotinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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